molecular formula C19H21F2N3O2S B2882016 (2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2097926-48-0

(2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2882016
CAS No.: 2097926-48-0
M. Wt: 393.45
InChI Key: RQMTUGPORGEKIE-UHFFFAOYSA-N
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Description

(2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound characterized by the presence of a difluoromethylthio group attached to a phenyl ring, and a piperidinyl group linked to a dimethylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the difluoromethylthio phenyl intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a difluoromethylthio group is introduced to a phenyl ring. The next step involves the formation of the piperidinyl group, which is achieved through a cyclization reaction. Finally, the dimethylpyrimidinyl moiety is introduced via an etherification reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethylthio group can serve as a bioisostere for thiol groups, providing insights into protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The difluoromethylthio group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The piperidinyl and dimethylpyrimidinyl moieties can enhance binding affinity and selectivity towards specific receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-((Trifluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
  • (2-((Methylthio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is unique due to the presence of the difluoromethylthio group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The difluoromethylthio group can enhance metabolic stability and bioavailability, making it a valuable feature for drug development.

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-12-10-13(2)23-19(22-12)26-14-6-5-9-24(11-14)17(25)15-7-3-4-8-16(15)27-18(20)21/h3-4,7-8,10,14,18H,5-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMTUGPORGEKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3SC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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